3-Acetoxy-4-cyano-2,5-dimethylpyridine
Description
3-Acetoxy-4-cyano-2,5-dimethylpyridine is a pyridine derivative with distinct substituents: an acetoxy group (-OAc) at position 3, a cyano group (-CN) at position 4, and methyl groups (-CH₃) at positions 2 and 5. These functional groups confer unique chemical and physical properties, making it a compound of interest in pharmaceutical intermediates and specialty chemistry. Its molecular formula is C₁₀H₁₀N₂O₂, with a calculated molecular weight of 190.20 g/mol.
Key structural features include:
- Electron-withdrawing cyano group: Enhances electrophilicity and influences ring electronic properties.
- Steric hindrance: Methyl groups at positions 2 and 5 may limit accessibility to the pyridine nitrogen.
Properties
CAS No. |
62312-44-1 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(4-cyano-2,5-dimethylpyridin-3-yl) acetate |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-12-7(2)10(9(6)4-11)14-8(3)13/h5H,1-3H3 |
InChI Key |
MNAUBIUENHKMNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C#N)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4-cyano-2,5-dimethylpyridine typically involves the acetylation of 4-cyano-2,5-dimethylpyridine. One common method is the reaction of 4-cyano-2,5-dimethylpyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 3-Acetoxy-4-cyano-2,5-dimethylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4-cyano-2,5-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Acetoxy-4-cyano-2,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetoxy-4-cyano-2,5-dimethylpyridine involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may influence the compound’s biological activity. The cyano group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyridine Derivatives
Structural and Property Comparison
The table below contrasts 3-Acetoxy-4-cyano-2,5-dimethylpyridine with structurally related pyridine derivatives and heterocycles:
Key Observations:
Solubility: The target compound’s moderate water solubility (~500 mg/L) lies between the high solubility of 3,5-dimethylpyridine (50,000 mg/L) and the low solubility of 4-cyano-2-methylpyridine (1,200 mg/L). This is attributed to the polar acetoxy group offsetting the hydrophobic methyl and cyano groups .
Lipophilicity (Log Kow): A Log Kow of ~1.5 suggests moderate lipophilicity, making it less hydrophobic than 3,5-dimethylpyridine (Log Kow 1.02) but more so than the furanone derivative (Log Kow 0.62) .
Reactivity and Functional Group Influence
- Acetoxy Group : Unlike methoxy or methyl groups, the acetoxy group is hydrolytically labile, enabling derivatization or degradation under acidic/basic conditions.
- Cyano Group: The strong electron-withdrawing nature of -CN reduces the basicity of the pyridine nitrogen, which may hinder coordination to metal centers compared to unsubstituted pyridines .
Biological Activity
3-Acetoxy-4-cyano-2,5-dimethylpyridine is a pyridine derivative that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by the presence of both acetoxy and cyano groups, exhibits various chemical properties that may influence its biological interactions.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- CAS Number : 62312-44-1
- IUPAC Name : (4-cyano-2,5-dimethylpyridin-3-yl) acetate
The synthesis of 3-Acetoxy-4-cyano-2,5-dimethylpyridine typically involves the acetylation of 4-cyano-2,5-dimethylpyridine using acetic anhydride under reflux conditions with a catalyst like pyridine. This method ensures a good yield and purity of the final product through recrystallization techniques .
The biological activity of 3-Acetoxy-4-cyano-2,5-dimethylpyridine can be attributed to its ability to interact with various biomolecules. The acetoxy group can hydrolyze to release acetic acid, potentially influencing metabolic pathways. The cyano group may engage in nucleophilic addition reactions, impacting enzyme activity and receptor interactions .
Antimicrobial Properties
Recent studies have indicated that 3-Acetoxy-4-cyano-2,5-dimethylpyridine exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Bacillus cereus : Effective in inhibiting growth.
- Staphylococcus aureus : Demonstrated notable antibacterial effects.
- Escherichia coli : Showed moderate inhibitory action.
In comparative studies, modifications to the cyano group have been shown to enhance antibacterial efficacy, particularly against Bacillus cereus and Staphylococcus aureus .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. It has been observed to reduce inflammation markers in animal models following carrageenan-induced inflammation. The compound's mechanism may involve the modulation of pro-inflammatory cytokines .
Anticancer Activity
Preliminary findings suggest that 3-Acetoxy-4-cyano-2,5-dimethylpyridine might possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
Case Studies and Research Findings
-
Study on Antibacterial Activity :
- Researchers synthesized derivatives of 3-Acetoxy-4-cyano-2,5-dimethylpyridine and tested their antibacterial properties against several pathogens. The results indicated that specific modifications to the chemical structure significantly enhanced activity against Bacillus cereus and Staphylococcus aureus while maintaining efficacy against E. coli .
- Anti-inflammatory Research :
- Anticancer Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Cyano-2,5-dimethylpyridine | Lacks acetoxy group | Moderate antibacterial activity |
| 3-Acetoxy-2,5-dimethylpyridine | Lacks cyano group | Limited activity |
| 2,5-Dimethylpyridine | Lacks both functional groups | Minimal reactivity |
3-Acetoxy-4-cyano-2,5-dimethylpyridine stands out due to its dual functional groups which enhance its reactivity and biological potential compared to similar compounds lacking either the acetoxy or cyano functionalities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
